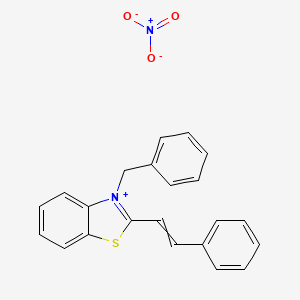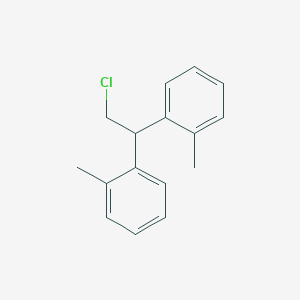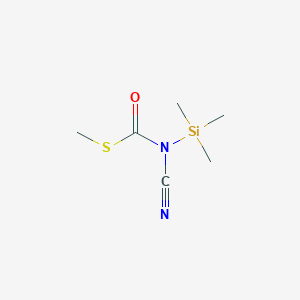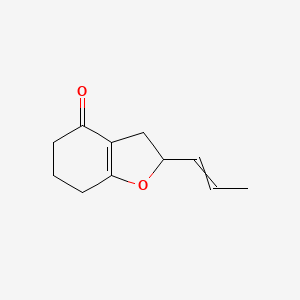
2-(Prop-1-en-1-yl)-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Prop-1-en-1-yl)-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one is an organic compound that belongs to the class of benzofurans This compound is characterized by a benzofuran ring fused with a tetrahydro-4H-pyran ring and a prop-1-en-1-yl substituent at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-1-en-1-yl)-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-(prop-1-en-1-yl)phenol with a suitable cyclizing agent can yield the desired benzofuran derivative. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and the reaction temperature may vary depending on the specific reagents used .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product. The use of catalysts, such as Lewis acids or transition metal complexes, can further enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-(Prop-1-en-1-yl)-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield benzofuran-4-one derivatives, while reduction can produce tetrahydrobenzofuran alcohols .
Aplicaciones Científicas De Investigación
2-(Prop-1-en-1-yl)-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Prop-1-en-1-yl)-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparación Con Compuestos Similares
Similar Compounds
2-(Prop-1-en-1-yl)phenol: A structurally similar compound with a phenol group instead of a benzofuran ring.
2-(Prop-1-en-1-yl)benzofuran: Similar to the target compound but lacks the tetrahydro-4H-pyran ring.
2-(Prop-1-en-1-yl)-3,5,6,7-tetrahydro-1-benzofuran: Similar but without the ketone group at the fourth position
Uniqueness
2-(Prop-1-en-1-yl)-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one is unique due to its combination of a benzofuran ring, a tetrahydro-4H-pyran ring, and a prop-1-en-1-yl substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propiedades
Número CAS |
109704-11-2 |
|---|---|
Fórmula molecular |
C11H14O2 |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
2-prop-1-enyl-3,5,6,7-tetrahydro-2H-1-benzofuran-4-one |
InChI |
InChI=1S/C11H14O2/c1-2-4-8-7-9-10(12)5-3-6-11(9)13-8/h2,4,8H,3,5-7H2,1H3 |
Clave InChI |
IRTMPTWFFNNMST-UHFFFAOYSA-N |
SMILES canónico |
CC=CC1CC2=C(O1)CCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


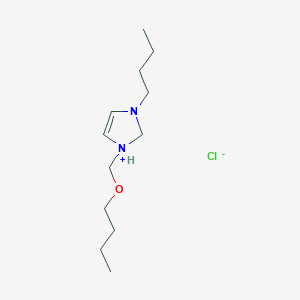

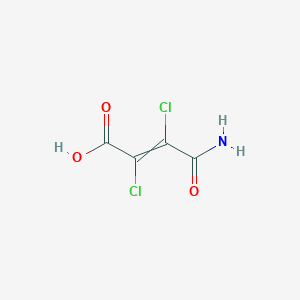
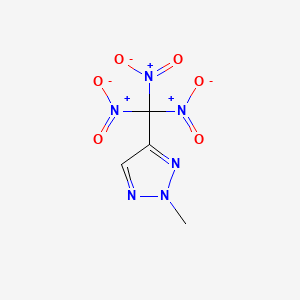
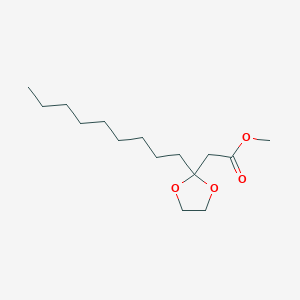

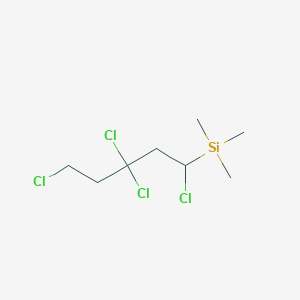
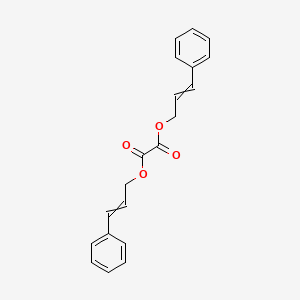
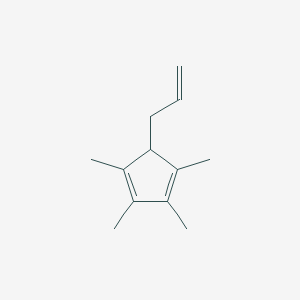
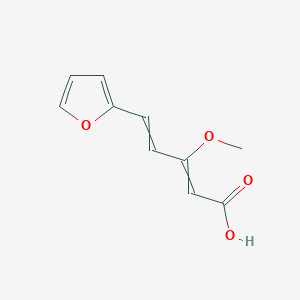
![1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14312923.png)
